Cox-2-IN-38
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Overview
Description
Cox-2-IN-38 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in inflammation and cancer development. COX-2 is implicated in tumor growth, angiogenesis, and immune evasion, making its inhibitors potential therapeutic agents in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-38 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. Process optimization and quality control measures are crucial to meet regulatory standards and ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-38 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Cox-2-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on various chemical pathways.
Biology: Employed in research to understand the role of COX-2 in cellular processes such as inflammation, apoptosis, and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions associated with COX-2 overexpression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
Mechanism of Action
Cox-2-IN-38 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. By blocking COX-2 activity, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The inhibition of COX-2 also affects various signaling pathways involved in tumor growth and immune evasion, making this compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cox-2-IN-38 include other selective COX-2 inhibitors such as:
- Celecoxib
- Rofecoxib
- Valdecoxib
- Etoricoxib
- Parecoxib
- Lumiracoxib .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in fewer side effects compared to non-selective COX inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOEUUEBZMISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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